molecular formula C8H7FN4 B11735422 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11735422
M. Wt: 178.17 g/mol
InChI Key: AJMSGTYMGCSJFB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other fluorophenyl-containing compounds.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-(2-fluorophenyl)triazol-4-amine

InChI

InChI=1S/C8H7FN4/c9-6-3-1-2-4-7(6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

AJMSGTYMGCSJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=CC(=N2)N)F

Origin of Product

United States

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